molecular formula C3Cl3N3 B1313864 3,5,6-Trichloro-1,2,4-triazine CAS No. 873-41-6

3,5,6-Trichloro-1,2,4-triazine

Cat. No. B1313864
CAS RN: 873-41-6
M. Wt: 184.41 g/mol
InChI Key: YHKUFWFVZIIVDL-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-1,2,4-triazine, also known as Cyanuric Chloride, is an organic compound with the formula (NCCl)3 . It is a white solid and is the chlorinated derivative of 1,3,5-triazine . It has a molecular formula of C3Cl3N3 and an average mass of 184.411 Da .


Synthesis Analysis

The synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine . Another method for the synthesis of 2,4,6-triaryl-1,3,5-triazines involves iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound has been used in the mechanochemical synthesis of amides from carboxylic acids . It has also been used in the reaction with nucleophilic reagents .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 337.3±45.0 °C at 760 mmHg, and a flash point of 188.2±14.3 °C . It has a molar refractivity of 35.2±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 105.0±3.0 cm3 .

Scientific Research Applications

Synthesis and Modification

  • 3,5,6-Trichloro-1,2,4-triazine is a key intermediate in synthesizing various triazine derivatives, which have significant applications in medicinal chemistry, herbicides, catalysis, and polymer chemistry. Its derivatives are also used as chelating agents, liquid crystals, metal complexes, and hydrogenation catalysts (Giacomelli & Porcheddu, 2008).

Chemical Reactions and Catalysis

  • It serves as a starting material for the synthesis of recyclable hypervalent iodine(III) reagents used in chlorination and oxidation reactions. This recyclability is crucial for the cost-effective and environmentally friendly production of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles (Thorat, Bhong & Karade, 2013).

Advanced Materials and Polymer Science

  • In polymer science, this compound is polymerized with various aromatic compounds to create microporous polymers with high CO2 adsorption capacity. This application is significant in developing materials for gas storage and separation processes (Lim, Cha & Chang, 2012).

Nanotechnology and Gas Adsorption

  • It is also used in the fabrication of nanoporous organic polymers based on 1,3,5-triazine units. These polymers exhibit high hydrogen adsorption capacity and are effective in selective CO2 uptake, highlighting their potential in gas adsorption and separation technologies (Xiong et al., 2014).

Pharmaceutical and Biomedical Applications

  • Triazine derivatives synthesized from this compound have shown applications in the pharmaceutical and agrochemical industries. They are used in developing small-molecule libraries targeting various biological activities, emphasizing their versatility in drug discovery and development (Banerjee, Brown & Weerapana, 2013).

Mechanism of Action

Target of Action

3,5,6-Trichloro-1,2,4-triazine, also known as Cyanuric Chloride, is a versatile compound that can interact with a variety of targets. It is primarily used as a reagent in the synthesis of other compounds, particularly in the creation of triazine-class pesticides . It can also be used as a precursor to dyes and crosslinking agents .

Mode of Action

The compound’s mode of action is largely dependent on its chemical structure, which allows it to easily displace chloride with nucleophiles such as amines . This makes it an excellent coupling agent for the preparation of highly structured multifunctional molecules . For instance, it can be used in the synthesis of amides from carboxylic acids through an in situ acid activation .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific compounds it is used to synthesize. For example, when used in the synthesis of triazine-based pesticides, it can affect various biochemical pathways in pests, leading to their elimination .

Pharmacokinetics

It is known to be soluble in organic solvents and hydrolyzes in water .

Result of Action

The results of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of triazine-based pesticides, it can effectively eliminate pests . When used in the synthesis of dyes and crosslinking agents, it can enhance the properties of the resulting compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to hydrolyze in water . It is also sensitive to air and should be stored in a closed, dry environment to prevent degradation . Furthermore, it has been noted that it can cause environmental pollution, particularly to water bodies .

Safety and Hazards

3,5,6-Trichloro-1,2,4-triazine is classified as dangerous with hazard statements H314 . It should be kept in a dark place, in an inert atmosphere, at 2-8°C . It reacts violently with fire extinguishing agents such as water .

Future Directions

3,5,6-Trichloro-1,2,4-triazine offers the unique ability to undergo sequential nucleophilic substitution reactions using regular nucleophiles . This makes s-triazine a privileged scaffold-finding application in drug development with an extension towards the development of new materials . It is also the main precursor to the popular but controversial herbicide atrazine .

properties

IUPAC Name

3,5,6-trichloro-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKUFWFVZIIVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482953
Record name 3,5,6-Trichloro-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873-41-6
Record name 3,5,6-Trichloro-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-trichloro-1,2,4-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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